![molecular formula C15H17F2N3O2 B2914366 [4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone CAS No. 1607281-51-5](/img/structure/B2914366.png)
[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone, also known as DFPM, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPM is a piperazine derivative that has been synthesized by modifying the structure of piperazine with a pyridine ring and a propynyl group.
Wirkmechanismus
[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone exerts its pharmacological effects by selectively binding to the orthosteric site of the α7nAChR and blocking the influx of calcium ions into the cell. This leads to the inhibition of downstream signaling pathways that are involved in the regulation of neuronal activity, inflammation, and pain perception. This compound has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and acetylcholine, which are involved in the regulation of cognitive function, memory, and attention.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in preclinical studies. This compound has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli. This compound has also been found to enhance the expression of neurotrophic factors, such as BDNF and NGF, which are involved in the promotion of neuronal survival and regeneration. This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been found to exhibit potent analgesic effects in preclinical models of neuropathic pain and inflammatory pain.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone has several advantages for lab experiments, including its high potency, selectivity, and specificity for the α7nAChR. This compound is also relatively stable and easy to synthesize, making it a suitable candidate for drug development. However, this compound has some limitations for lab experiments, including its poor solubility in water and its potential toxicity at high concentrations. This compound also requires further studies to determine its pharmacokinetic and pharmacodynamic properties in vivo.
Zukünftige Richtungen
[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone has several potential future directions for scientific research, including the development of novel drugs for the treatment of various neurological and inflammatory disorders. This compound may also be used as a tool for investigating the role of the α7nAChR in various physiological and pathological processes. Further studies are needed to determine the optimal dosage, administration route, and safety profile of this compound in vivo. This compound may also be used in combination with other drugs to enhance their therapeutic efficacy and reduce their side effects. Overall, this compound represents a promising candidate for the development of novel drugs for the treatment of various diseases and disorders.
Synthesemethoden
[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone is synthesized by reacting 4-(2,2-Difluoroethoxy)pyridine-2-carboxylic acid with 4-prop-2-ynylpiperazine in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-Diisopropylethylamine). The reaction is carried out under an inert atmosphere at room temperature for several hours. The resulting product is then purified by column chromatography to obtain this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
[4-(2,2-Difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to act as a potent antagonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes. This compound has been found to exhibit neuroprotective, anti-inflammatory, and analgesic effects in preclinical studies, making it a promising candidate for the development of novel drugs for the treatment of various neurological and inflammatory disorders.
Eigenschaften
IUPAC Name |
[4-(2,2-difluoroethoxy)pyridin-2-yl]-(4-prop-2-ynylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O2/c1-2-5-19-6-8-20(9-7-19)15(21)13-10-12(3-4-18-13)22-11-14(16)17/h1,3-4,10,14H,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPRYUQWNJHXNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C2=NC=CC(=C2)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

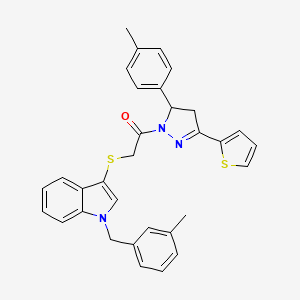
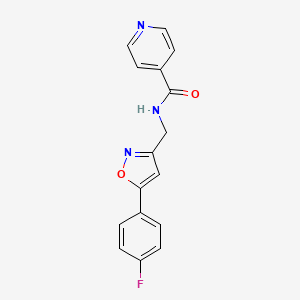
![(4-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2914285.png)
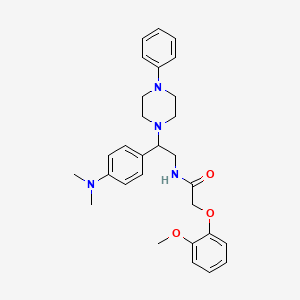
![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)
![(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2914290.png)
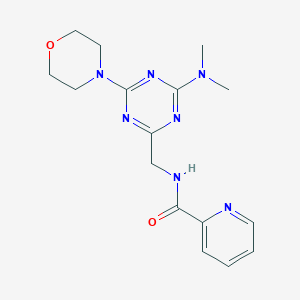
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914295.png)
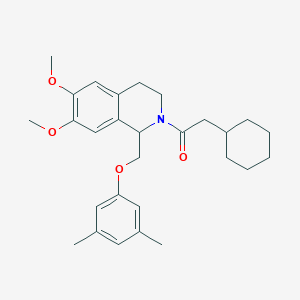
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B2914300.png)
![3-[(4-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol](/img/structure/B2914302.png)
![2-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2914303.png)
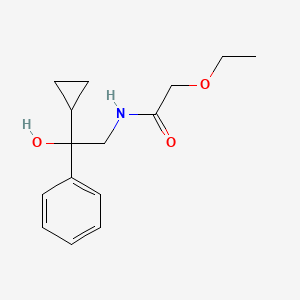
![N-(4-(6-(4-methoxyphenyl)-8-oxo-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazolin-9-yl)phenyl)acetamide](/img/structure/B2914306.png)